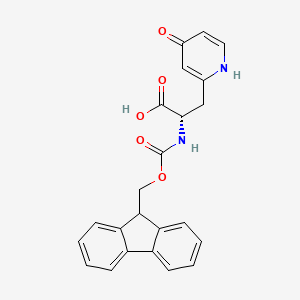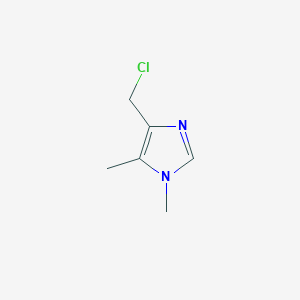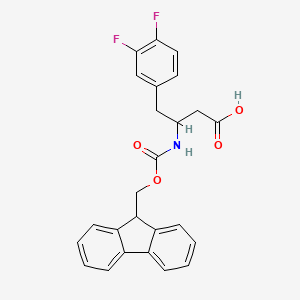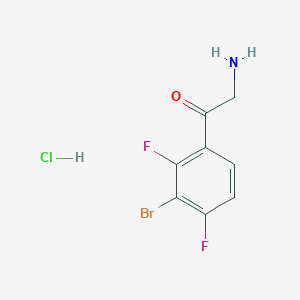
2,2,3,3-Tetrafluorocyclopropanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3-Tetrafluorocyclopropanecarboxylic acid is a fluorinated organic compound with the molecular formula C4H2F4O2 It is characterized by the presence of a cyclopropane ring substituted with four fluorine atoms and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-tetrafluorocyclopropanecarboxylic acid typically involves the fluorination of cyclopropanecarboxylic acid derivatives. One common method is the reaction of cyclopropanecarboxylic acid with elemental fluorine or fluorinating agents under controlled conditions. The reaction conditions often require low temperatures and the presence of catalysts to achieve selective fluorination.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process must ensure safety and efficiency, given the highly reactive nature of fluorine.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,3,3-Tetrafluorocyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide (NaI) in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or aldehydes, while reduction can produce fluorinated alcohols.
Wissenschaftliche Forschungsanwendungen
2,2,3,3-Tetrafluorocyclopropanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique fluorinated structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 2,2,3,3-tetrafluorocyclopropanecarboxylic acid involves its interaction with molecular targets through its fluorinated cyclopropane ring and carboxylic acid group. The fluorine atoms can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and transport within biological systems.
Vergleich Mit ähnlichen Verbindungen
2,2,3,3-Tetrafluoropropionic acid: Similar in structure but lacks the cyclopropane ring.
Trifluoroacetic acid: Contains three fluorine atoms and a carboxylic acid group but has a different carbon backbone.
Pentafluoropropionic acid: Contains five fluorine atoms and a carboxylic acid group.
Uniqueness: 2,2,3,3-Tetrafluorocyclopropanecarboxylic acid is unique due to its cyclopropane ring, which imparts distinct chemical properties such as ring strain and reactivity. The presence of four fluorine atoms enhances its stability and resistance to metabolic degradation, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
344324-87-4 |
|---|---|
Molekularformel |
C4H2F4O2 |
Molekulargewicht |
158.05 g/mol |
IUPAC-Name |
2,2,3,3-tetrafluorocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C4H2F4O2/c5-3(6)1(2(9)10)4(3,7)8/h1H,(H,9,10) |
InChI-Schlüssel |
CCRMJOTYAGVHHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(C1(F)F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


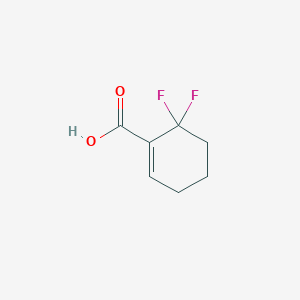

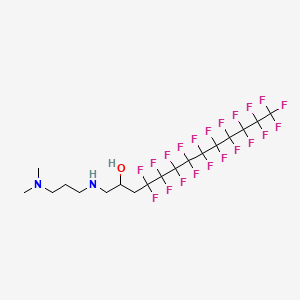
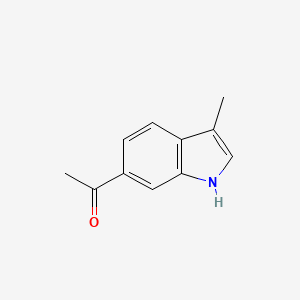



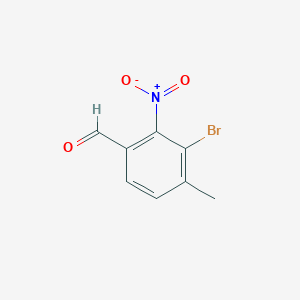
![4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B12844180.png)
